

Spectroscopic and Structural Elucidation of Erysubin B: A Technical Overview

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Compound of Interest

Compound Name: *Erysubin B*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Erysubin B**, an isoflavone of significant interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data specifically for **Erysubin B**, this document presents a detailed analysis of the closely related compound, Erysubin F, to serve as a representative example for this class of molecules. The methodologies and data interpretation principles outlined herein are directly applicable to the structural characterization of **Erysubin B** and other related isoflavonoids.

This guide includes tabulated NMR, Mass Spectrometry, and UV-Vis data, detailed experimental protocols for acquiring this data, and a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of Erysubin F (as a proxy for Erysubin B)

The following tables summarize the quantitative spectroscopic data obtained for Erysubin F. This data is crucial for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide information on the chemical environment of individual protons and carbon atoms, respectively.

Table 1: ^1H NMR Spectral Data of Erysubin F

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	8.05	s	
5	6.68	s	
2'	6.90	d	2.1
5'	6.73	d	2.1
4"	6.37	s	

Table 2: ^{13}C NMR Spectral Data of Erysubin F

Position	Chemical Shift (δ) ppm
2	155.05
3	122.0
4	181.0
4a	105.0
5	91.51
6	158.0
7	108.0
8	156.0
8a	104.0
1'	123.0
2'	114.0
3'	145.0
4'	110.3
5'	140.5
6'	115.0

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of Erysubin F

Ion	m/z [M+H] ⁺ (observed)	m/z [M+H] ⁺ (calculated)	Molecular Formula
[M+H] ⁺	385.1282	385.1286	C ₂₁ H ₂₁ O ₇

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems characteristic of flavonoids. The UV spectrum of a related isoflavone from *Erythrina addisoniae* exhibited absorption maxima at 271 and 276 nm, which is indicative of an isoflavone skeleton.[\[1\]](#)

Table 4: UV-Vis Spectral Data

Solvent	λ_{max} (nm)
Methanol	271, 276

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoids, adaptable for the specific analysis of **Erysatin B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified isoflavone is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (typically 1024-4096) due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified isoflavone is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Analysis Parameters:
 - Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.
 - Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Mass Range: A suitable mass range is scanned to detect the molecular ion.
 - Data Acquisition: Data is acquired in full scan mode to determine the m/z of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

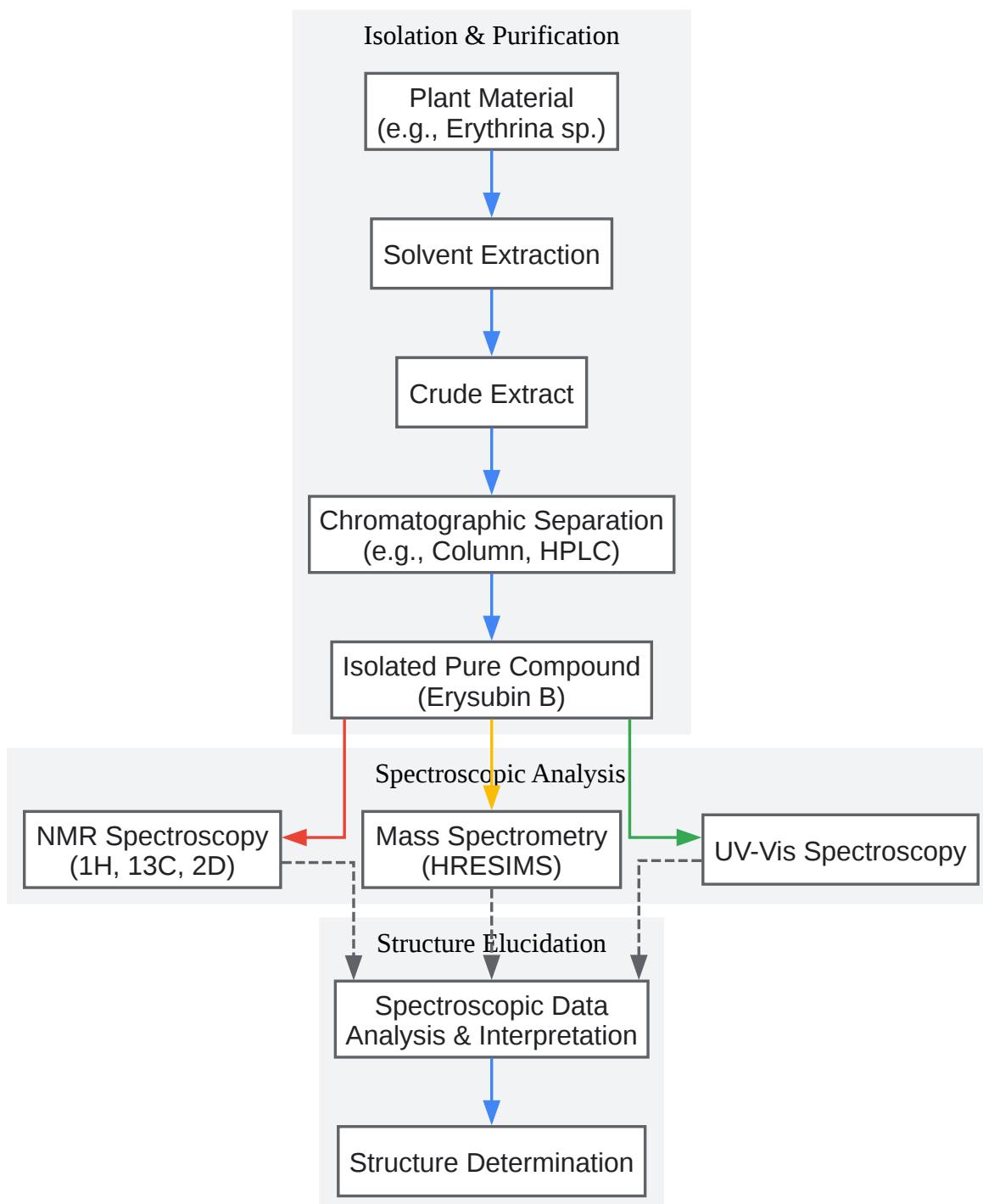
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the isoflavone is prepared in a UV-transparent solvent, typically methanol or ethanol, to an absorbance value below 1.5.

- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Measurement: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Erysubin B** using spectroscopic techniques.

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Caption: Workflow for the isolation and structural elucidation of **Erysubin B**.

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References

- 1. researchgate.net [researchgate.net]
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